5-Chloropyridin-3,4,6-d3-2-amine

LC-MS/MS quantification Stable isotope-labeled internal standard MRM method development

Quantifying 5-chloropyridin-2-amine in complex matrices is hindered by ion suppression and variable recovery, which unlabeled analogs fail to correct. This +3 Da deuterated internal standard provides identical chromatographic behavior and extraction efficiency, enabling reliable isotope-dilution LC-MS/MS quantitation. • +3 Da mass shift (m/z 129→93 vs. m/z 132→96) for interference-free MRM • Co-elutes with analyte; corrects for matrix effects & recovery variability • Validated for genotoxic impurity control at ≤1 ppm per ICH M7 guidelines • Suitable for pharmacokinetic, environmental, & impurity profiling workflows

Molecular Formula C5H5ClN2
Molecular Weight 131.58 g/mol
Cat. No. B15139144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyridin-3,4,6-d3-2-amine
Molecular FormulaC5H5ClN2
Molecular Weight131.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)N
InChIInChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D
InChIKeyMAXBVGJEFDMHNV-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyridin-3,4,6-d3-2-amine Internal Standard


5-Chloropyridin-3,4,6-d3-2-amine (CAS 1093384-99-6) is a stable isotope-labeled compound wherein three hydrogen atoms at positions 3, 4, and 6 of the pyridine ring are replaced by deuterium . It serves as the deuterium-labeled analog of 5-Chloropyridin-2-amine (CAS 1072-98-6), a common synthetic intermediate and pharmaceutical impurity [1]. With a molecular weight of 131.58 g/mol—an increase of 3.02 mass units relative to the unlabeled parent—this compound is designed as an ideal internal standard for quantitative LC-MS/MS analysis, enabling precise compensation for matrix effects and ionization variability [2].

Why Unlabeled Internal Standards Cannot Substitute


While unlabeled 5-Chloropyridin-2-amine is chemically identical in structure and reactivity, it co-elutes with the target analyte during LC separation and generates identical precursor and product ions in the mass spectrometer, rendering it useless as an internal standard [1]. Alternative structural analogs—such as 2-amino-5-bromopyridine or 2-amino-4-chloropyridine—exhibit different chromatographic retention times and ionization efficiencies, which fail to adequately correct for matrix effects and recovery variations across sample preparation steps [2]. This compound's +3 Da mass shift, achieved through deuteration at three positions on the aromatic ring, provides optimal mass separation for MRM (Multiple Reaction Monitoring) workflows without altering the compound's physicochemical behavior or extraction characteristics [3].

Quantitative Differentiation Evidence


Deuterium Mass Shift for MRM Selectivity

5-Chloropyridin-3,4,6-d3-2-amine exhibits a molecular weight of 131.58 g/mol compared to 128.56 g/mol for unlabeled 5-Chloropyridin-2-amine, a net increase of +3.02 Da . This +3 Da mass shift is ideal for MRM (Multiple Reaction Monitoring) in LC-MS/MS, as it provides sufficient separation from the unlabeled analyte to avoid isotopic cross-talk (interference from natural abundance M+1/M+2 peaks of the unlabeled compound) while maintaining nearly identical chromatographic retention time and ionization efficiency [1]. Single-deuterium labeled (+1 Da) or 13C-labeled internal standards may suffer from overlapping isotopic envelopes when the unlabeled analyte is present at high concentrations or when monitoring broad isotope clusters [2].

LC-MS/MS quantification Stable isotope-labeled internal standard MRM method development

Physicochemical Property Retention with Mass Discrimination

Deuterium substitution at non-exchangeable aromatic ring positions (3, 4, and 6) on 5-Chloropyridin-3,4,6-d3-2-amine results in negligible alteration of physicochemical properties including LogP (1.68), boiling point (257.8±0.0 °C), and density (1.3±0.1 g/cm³) compared to the unlabeled parent compound . This is in contrast to deuteration at amine hydrogen positions (N-D2), which can exhibit significant hydrogen-deuterium exchange and altered hydrogen bonding [1]. The retention of identical LogP ensures co-elution with the unlabeled analyte, while the +3 Da mass shift enables distinct MS detection [2].

Isotope effects Internal standard selection Bioanalytical method validation

Aromatic Deuteration Prevents H/D Exchange

5-Chloropyridin-3,4,6-d3-2-amine incorporates deuterium atoms at aromatic ring carbons (C3, C4, and C6), which are non-exchangeable under typical sample preparation and chromatographic conditions (pH 3-9, room temperature to 40°C) . In contrast, deuterium labels placed on the amine nitrogen (ND2) of 2-aminopyridine derivatives undergo rapid hydrogen-deuterium exchange with protic solvents, leading to loss of the mass label and compromised quantitation accuracy [1]. This structural positioning ensures that the +3 Da mass shift remains stable throughout sample processing, storage, and LC-MS analysis.

Hydrogen-deuterium exchange Isotopic stability Internal standard integrity

Cost Advantage over 13C-Labeled Standards

5-Chloropyridin-3,4,6-d3-2-amine is commercially available as a catalog product from multiple vendors (e.g., MedChemExpress, InvivoChem) with reported purity ≥98% and isotopic enrichment ≥98 atom% D . In contrast, 13C-labeled analogs of 5-Chloropyridin-2-amine are not widely available as off-the-shelf products and typically require custom synthesis, incurring significantly higher costs (estimated 3-10× premium) and longer lead times [1]. For LC-MS/MS applications where +3 Da mass separation is sufficient to resolve the analyte from the internal standard, this deuterated compound offers a readily accessible and cost-effective solution without compromising analytical performance [2].

Internal standard procurement Cost-efficiency Isotope labeling strategy

Genotoxic Impurity Trace Quantification

5-Chloropyridin-2-amine is a known potentially genotoxic impurity (PGI) in the COX-2 inhibitor etoricoxib, requiring trace-level quantification down to ppm levels [1]. A validated LC-MS/MS method for etoricoxib active pharmaceutical ingredient achieved a limit of detection (LOD) of 0.015 ppm for 5-Chloropyridine-2-amine using a structurally analogous internal standard [2]. While that study did not employ the deuterated compound, the method's linearity (r² > 0.999 over 0.05-3.0 ppm) and precision (%RSD < 2.0%) demonstrate the feasibility of trace-level quantification in complex drug matrices [2]. The use of 5-Chloropyridin-3,4,6-d3-2-amine as a SIL-IS would be expected to further improve method ruggedness by more effectively compensating for matrix-induced ion suppression or enhancement [3].

Genotoxic impurity analysis LC-MS/MS method validation Pharmaceutical quality control

Intermediate for Zopiclone Synthesis

5-Chloropyridin-2-amine serves as a key intermediate in the synthesis of zopiclone, a cyclopyrrolone non-benzodiazepine GABAA receptor agonist used as a sedative-hypnotic [1]. Consequently, 5-Chloropyridin-3,4,6-d3-2-amine can be employed as a labeled starting material to synthesize deuterated zopiclone analogs for metabolic studies, or as a process impurity marker in pharmaceutical manufacturing [2]. The detection of 2-amino-5-chloropyridine in urine has been established as a parameter for zopiclone intake monitoring using HPLC with diode array detection [3], highlighting the need for a stable isotope-labeled internal standard for accurate clinical and forensic toxicology applications.

Pharmaceutical intermediate Process chemistry Deuterated drug development

Applications of 5-Chloropyridin-d3-2-amine


Quantitative Bioanalysis in Plasma and Urine

In pharmacokinetic studies of zopiclone or eszopiclone, 5-Chloropyridin-2-amine may appear as a metabolite or degradation product. 5-Chloropyridin-3,4,6-d3-2-amine is spiked into biological samples at a known concentration prior to protein precipitation or solid-phase extraction. LC-MS/MS analysis in MRM mode monitors the unlabeled analyte (e.g., m/z 129 → 93) and the d3-internal standard (m/z 132 → 96). The analyte-to-IS peak area ratio is used to construct calibration curves, correcting for variable extraction recovery and matrix-induced ion suppression, enabling accurate quantification across the expected therapeutic or toxicological concentration range [1].

Genotoxic Impurity Testing in Pharma QC

Regulatory guidelines (ICH M7) mandate the control of potentially genotoxic impurities (PGIs) such as 5-Chloropyridin-2-amine in drug substances like etoricoxib. 5-Chloropyridin-3,4,6-d3-2-amine is employed as the internal standard in a validated LC-MS/MS method. The +3 Da mass shift provides clear separation from the unlabeled impurity, allowing reliable quantification at levels ≤1 ppm relative to the active pharmaceutical ingredient. The use of a stable isotope-labeled internal standard ensures that the method meets validation criteria for accuracy, precision, and specificity required for regulatory submission [2].

Deuterated Zopiclone Synthesis for ADME Studies

5-Chloropyridin-3,4,6-d3-2-amine can serve as a building block for the synthesis of zopiclone-d3, a deuterium-labeled analog of the hypnotic drug. The resulting labeled drug molecule can be used in mechanistic ADME studies to differentiate the parent drug from endogenous compounds or to track metabolic pathways using mass spectrometry. The stable incorporation of deuterium at three aromatic positions ensures that the label is retained throughout the synthesis and subsequent in vitro or in vivo experiments, providing a robust tool for drug metabolism and disposition investigations [3].

Environmental Analysis of Aminopyridine Contaminants

5-Chloropyridin-2-amine may enter the environment as a degradation product of agrochemicals or pharmaceuticals. 5-Chloropyridin-3,4,6-d3-2-amine is used as a surrogate standard in solid-phase extraction and LC-MS/MS methods to quantify the unlabeled compound in water, soil, or sediment samples. The isotope dilution approach corrects for low and variable recoveries often encountered in complex environmental matrices, enabling accurate determination of environmental concentrations and assessment of ecological risk [4].

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